2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can be achieved through a multi-step process. One common method involves the following steps:
Synthesis of 2-oxo-2H-chromen-3-yl derivative: This can be achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-acetylcoumarin.
Formation of 4-(2-oxo-2H-chromen-3-yl)phenol: The 3-acetylcoumarin is then reacted with phenol in the presence of a catalyst such as sulfuric acid to form the desired phenol derivative.
Synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: The phenol derivative is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the acetic acid derivative.
Formation of this compound: Finally, the acetic acid derivative is reacted with pyridine-3-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions can vary widely depending on the specific substituents involved, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy and pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with anti-inflammatory, antibacterial, or anticancer properties.
Biological Studies: It can be used to study the biological activities of chromen-2-one derivatives and their interactions with various biological targets.
Chemical Biology: The compound can be used as a probe to study the mechanisms of action of chromen-2-one derivatives in biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes such as topoisomerase II and tyrosine kinases, which are involved in DNA replication and cell signaling, respectively . The compound may also interact with other proteins and receptors involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds have similar structural features and biological activities.
4-hydroxy-2-quinolones: These compounds also have a chromen-2-one moiety and exhibit similar biological activities.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound has a similar chromen-2-one structure and is used in similar applications.
Uniqueness
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of the chromen-2-one moiety with a pyridinyl group, which may confer additional biological activities and selectivity for certain molecular targets .
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C23H18N2O4/c26-22(25-14-16-4-3-11-24-13-16)15-28-19-9-7-17(8-10-19)20-12-18-5-1-2-6-21(18)29-23(20)27/h1-13H,14-15H2,(H,25,26) |
InChI Key |
HHUOSPNSSCKJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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